
tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate protecting group and a 3-(dimethylamino)acryloyl substituent. This structure combines a rigid pyrrolidine backbone with electron-rich and sterically bulky moieties, making it valuable in medicinal chemistry and materials science.
Properties
Molecular Formula |
C14H24N2O3 |
---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl 2-[(E)-3-(dimethylamino)prop-2-enoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)16-9-6-7-11(16)12(17)8-10-15(4)5/h8,10-11H,6-7,9H2,1-5H3/b10-8+ |
InChI Key |
PPSOKLACPMVKRE-CSKARUKUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)/C=C/N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of tert-Butyl 2-Acetylpyrrolidine-1-carboxylate
Reagents :
-
tert-Butyl pyrrolidine-1-carboxylate
-
Acetyl chloride or acetic anhydride
-
Base (e.g., triethylamine, DMAP)
Procedure :
The pyrrolidine nitrogen is protected as a tert-butyl carbamate. Acylation at the C2 position is achieved under Friedel-Crafts conditions or via directed lithiation followed by quenching with acetyl chloride. For example:
Step 2: Enamine Formation with DMF-Dimethyl Acetal (DMF-DMA)
Reagents :
-
tert-Butyl 2-acetylpyrrolidine-1-carboxylate
-
DMF-DMA (3.0 equiv)
-
Solvent (toluene or xylene)
Procedure :
The acetyl group undergoes condensation with DMF-DMA to form the dimethylamino acryloyl moiety:
-
Reflux tert-butyl 2-acetylpyrrolidine-1-carboxylate (1.0 equiv) with DMF-DMA (3.0 equiv) in toluene for 18 hours.
-
Remove solvent under reduced pressure.
-
Purify via recrystallization (petroleum ether/EtOAc) to obtain the title compound.
Key Data :
Parameter | Value |
---|---|
Reaction Temperature | 110°C |
Yield | 70–80% |
Purity (HPLC) | >95% |
Mechanistic Insight :
DMF-DMA acts as both a carbonyl activator and dimethylamine source, facilitating β-keto ester enamine formation through a Knoevenagel-like condensation.
Alternative Method: Michael Addition Approach
Step 1: Synthesis of tert-Butyl 2-(Acryloyl)pyrrolidine-1-carboxylate
Reagents :
-
tert-Butyl pyrrolidine-1-carboxylate
-
Acryloyl chloride (1.5 equiv)
-
Base (e.g., NaHCO₃)
Procedure :
-
Add acryloyl chloride dropwise to a cooled (0°C) solution of tert-butyl pyrrolidine-1-carboxylate and NaHCO₃ in THF.
-
Stir for 6 hours at room temperature.
Step 2: Dimethylamine Conjugation
Reagents :
-
tert-Butyl 2-acryloylpyrrolidine-1-carboxylate
-
Dimethylamine (2.0 equiv, as HCl salt)
-
Solvent (MeOH/H₂O)
Procedure :
-
React the acryloyl derivative with dimethylamine hydrochloride in MeOH/H₂O (3:1) at 50°C for 8 hours.
-
Neutralize with aqueous NaOH, extract with DCM, and concentrate.
Limitations :
-
Lower yield due to competing polymerization of acryloyl intermediate.
Comparative Analysis of Methods
Parameter | Acylation-Enamine Route | Michael Addition Route |
---|---|---|
Overall Yield | 70–80% | 50–60% |
Purity | >95% | 85–90% |
Scalability | High | Moderate |
Cost Efficiency | Moderate (DMF-DMA cost) | Low |
Byproducts | Minimal | Polymeric impurities |
Preferred Method : The acylation-enamine route is industrially favored due to higher yields and simpler purification.
Optimization Strategies and Troubleshooting
Solvent Selection
Catalytic Enhancements
Purification Challenges
-
Silica Gel Compatibility : The compound’s polarity necessitates gradient elution (hexane → 40% EtOAc).
-
Recrystallization : Petroleum ether/EtOAc (3:1) yields crystals with >99% purity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Dimethylamino-acryloyl)-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the acryloyl moiety can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate and analogous pyrrolidine or pyridine derivatives.
Structural and Functional Group Comparison
*Calculated based on IUPAC name. †Exact value requires experimental validation.
Research Findings and Trends
- Synthetic Efficiency : Compounds with acryloyl groups (e.g., ) show higher yields compared to halogenated pyridines (), likely due to fewer side reactions .
- Bioactivity: Dimethylamino and pyrazine substituents () correlate with enhanced bioactivity in drug candidates, whereas bromine/fluorine groups (–3) improve binding selectivity .
- Market Availability: Halogenated pyridine derivatives () are priced higher ($150–$200/g) than non-halogenated analogs, reflecting synthesis complexity .
Biological Activity
Tert-Butyl 2-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article reviews the compound's synthesis, biological properties, and relevant studies that highlight its efficacy in various applications.
- Molecular Formula : C14H24N2O3
- Molecular Weight : 268.35 g/mol
- CAS Number : 1421314-91-1
- Appearance : Typically a pale yellow solid.
- Density : Approximately 1.079 g/cm³ (predicted)
- Boiling Point : Estimated around 373.7 °C (predicted)
The biological activity of this compound primarily revolves around its interaction with biological pathways involved in inflammation and cellular signaling. The dimethylamino group enhances the compound's solubility and bioavailability, which is crucial for its pharmacological effects.
Anti-inflammatory Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance, a related compound demonstrated dual inhibition of prostaglandin and leukotriene synthesis, which are key mediators in inflammatory responses . The compound was evaluated in various animal models, showing promising results in reducing edema and pain.
Case Studies and Research Findings
Several research findings have detailed the efficacy of this compound:
-
In Vitro Studies :
- A study reported that derivatives of pyrrolidine compounds showed IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential .
- Another investigation highlighted the compound's role in inhibiting inflammatory cytokines, contributing to its therapeutic profile against chronic inflammatory diseases.
- In Vivo Studies :
Data Table of Biological Activity
Safety and Toxicology
The safety profile of this compound is under investigation, with preliminary data suggesting low toxicity levels even at higher doses. Further studies are required to establish the complete toxicological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.